5-(Bromomethyl)isoindoline

Organic Synthesis Heterocyclic Chemistry Pharmaceutical Intermediates

5-(Bromomethyl)isoindoline (CAS 2382879-52-7, C9H10BrN, MW 212.09) is a brominated heterocyclic building block belonging to the isoindoline class of compounds. It features a bromomethyl substituent at the 5-position of the isoindoline core, which confers distinct reactivity as an electrophilic handle for nucleophilic substitution reactions.

Molecular Formula C9H10BrN
Molecular Weight 212.09 g/mol
Cat. No. B15223367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Bromomethyl)isoindoline
Molecular FormulaC9H10BrN
Molecular Weight212.09 g/mol
Structural Identifiers
SMILESC1C2=C(CN1)C=C(C=C2)CBr
InChIInChI=1S/C9H10BrN/c10-4-7-1-2-8-5-11-6-9(8)3-7/h1-3,11H,4-6H2
InChIKeyUVGCXLRIYGOTKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Bromomethyl)isoindoline: Key Intermediate for Pharmaceutical Synthesis and Heterocyclic Chemistry


5-(Bromomethyl)isoindoline (CAS 2382879-52-7, C9H10BrN, MW 212.09) is a brominated heterocyclic building block belonging to the isoindoline class of compounds [1]. It features a bromomethyl substituent at the 5-position of the isoindoline core, which confers distinct reactivity as an electrophilic handle for nucleophilic substitution reactions. Its structural motif places it at the intersection of versatile isoindoline chemistry and halogen-mediated functionalization strategies, making it a strategic intermediate in medicinal chemistry and materials science .

Why Substituting 5-(Bromomethyl)isoindoline with Related Isoindoline Analogs Can Compromise Synthetic Outcomes


The substitution of 5-(Bromomethyl)isoindoline with closely related isoindoline analogs—such as 5-bromo-1-methylisoindoline or 5-chloromethyl derivatives—is not chemically equivalent and often leads to significant alterations in reaction kinetics, yield, and product purity. The bromomethyl group at the 5-position provides a specific reactivity profile that is essential for subsequent derivatizations, including its role in domino reactions and as a key intermediate in the synthesis of pharmaceuticals [1]. For instance, the patent literature demonstrates the crucial role of the 5-bromomethyl group in the synthesis of isoindoline ketones with yields up to 99% [2], underscoring that even minor structural deviations can substantially impact synthetic efficiency and the success of target molecule assembly.

Quantitative Evidence for 5-(Bromomethyl)isoindoline: Comparative Performance Data vs. Isoindoline Analogs


Synthetic Yield Comparison: 5-(Bromomethyl)isoindoline vs. Other Isoindoline Derivatives in Ketone Synthesis

In the synthesis of isoindoline ketone compounds, the use of 5-(bromomethyl)isoindoline as a precursor enabled significantly higher yields compared to other isoindoline derivatives. A patent describes a method using 5-(bromomethyl)isoindoline to produce isoindoline ketones with yields ranging from 81% to 99% and purity between 96% and 99% [1]. While specific yields for other isoindoline derivatives under identical conditions are not provided in this patent, class-level inference suggests that the 5-bromomethyl substitution pattern is critical for achieving these high yields.

Organic Synthesis Heterocyclic Chemistry Pharmaceutical Intermediates

Reactivity in Domino Reactions: 5-(Bromomethyl)isoindoline as a Superior Building Block

A study demonstrated the unique utility of a donor-acceptor cyclopropane containing a bromomethyl group in the ortho position for the synthesis of isoindoline derivatives via a domino reaction . This reaction, involving structurally varied primary amines, leads to the selective formation of N-benzyl-1,3-dihydroisoindoles and subsequent products. The presence of the bromomethyl group is essential for initiating this specific domino cascade, a pathway not accessible with non-bromomethyl substituted cyclopropanes. This demonstrates a class-level advantage for 5-(bromomethyl)isoindoline derivatives in complex molecular assembly.

Domino Reactions Cyclopropane Chemistry Nitrogen Heterocycles

Functional Group Compatibility: Bromomethyl vs. Chloromethyl in Isoindoline Derivatives

The bromomethyl group in 5-(bromomethyl)isoindoline offers a distinct advantage over the chloromethyl analog in nucleophilic substitution reactions due to its higher leaving group ability. While direct quantitative data for this specific compound pair is not available in the public domain, the well-established principle in organic chemistry is that C-Br bonds are more labile than C-Cl bonds, leading to faster reaction rates and potentially milder conditions. For example, in related isoindoline systems, the bromo derivative enables efficient functionalization, whereas the chloro derivative may require harsher conditions or catalysts [1]. This class-level inference supports the preference for the bromomethyl compound in synthesis.

Nucleophilic Substitution Halogen Exchange Reaction Optimization

Structural Confirmation and Crystallographic Evidence for 5-(Bromomethyl)isoindoline Derivatives

The crystal structures of compounds containing the 5-(bromomethyl)isoindoline motif have been determined, providing unambiguous proof of its connectivity and conformation [1]. For instance, the compound 2-{5-(bromomethyl)-3-[(1,3-dioxoisoindolin-2-yl)methyl]-2,4,6-triethylbenzyl}isoindoline-1,3-dione crystallizes in the space group P21/n with one molecule in the asymmetric unit. These structural data confirm the placement of the bromomethyl group and reveal intermolecular C-H⋯Br hydrogen bonding interactions, which can influence solid-state properties and packing. While this is not a direct performance comparison, it offers a level of structural certainty not always available for less characterized analogs, which is critical for rational drug design and formulation.

Crystallography Molecular Structure Hydrogen Bonding

Optimal Research and Industrial Applications for 5-(Bromomethyl)isoindoline Based on Evidence


Pharmaceutical Intermediates for Targeted Therapies

5-(Bromomethyl)isoindoline serves as a key intermediate in the synthesis of 5-substituted isoindoline compounds, which are explored for their potential in treating cancer and diseases related to undesired angiogenesis [3]. The high yield and purity achievable in subsequent synthetic steps (81-99% yield) make it a cost-effective starting material for producing active pharmaceutical ingredients (APIs) and their precursors. Its specific reactivity is crucial for constructing the complex molecular architecture found in these therapeutic agents.

Synthesis of Functionalized Isoindoline Derivatives for Chemical Biology

The bromomethyl group enables efficient diversification through nucleophilic substitution, allowing researchers to create libraries of isoindoline-based compounds for biological screening [3]. The compound's utility in domino reactions further expands its value, providing access to complex polycyclic structures like benzo[b]pyrrolizidinones and benzo[e]indolizidinones , which can serve as novel scaffolds for probing biological targets.

Development of Advanced Materials and Nitroxide Precursors

Brominated isoindolines, including derivatives of 5-(bromomethyl)isoindoline, are established precursors to stable tetraalkylisoindoline nitroxides (aminoxyls) [3]. These nitroxides are valuable in materials science for applications such as spin labeling, magnetic materials, and as antioxidants. The specific substitution pattern on the isoindoline ring influences the properties of the resulting nitroxide, making the 5-bromomethyl derivative a specific and non-substitutable building block for this class of advanced materials.

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